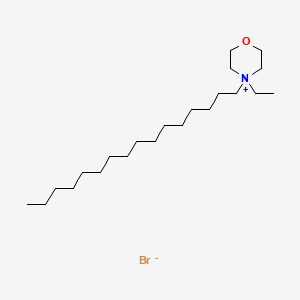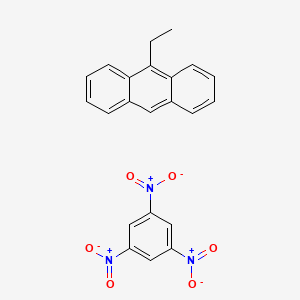
9-Ethylanthracene; 1,3,5-trinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Ethylanthracene: is an organic compound with the molecular formula C₁₆H₁₄. It is a derivative of anthracene, where an ethyl group is attached to the ninth carbon atom of the anthracene ring. 1,3,5-Trinitrobenzene is an aromatic compound with the molecular formula C₆H₃N₃O₆. It is one of the three isomers of trinitrobenzene and is characterized by three nitro groups attached to the benzene ring at the 1, 3, and 5 positions. Both compounds have significant applications in various fields, including materials science and explosives.
Méthodes De Préparation
9-Ethylanthracene: can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of anthracene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . Another method involves the reaction of anthracene with ethyl bromide in the presence of a base such as potassium carbonate .
1,3,5-Trinitrobenzene: is typically prepared by the nitration of benzene derivatives. One method involves the decarboxylation of 2,4,6-trinitrobenzoic acid . Another method involves the nitration of m-dinitrobenzene followed by the treatment with alcoholic ammonia .
Analyse Des Réactions Chimiques
9-Ethylanthracene: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: It can be reduced to form dihydroanthracene derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.
1,3,5-Trinitrobenzene: undergoes several types of reactions:
Reduction: It can be reduced to form 1,3,5-triaminobenzene, a precursor to phloroglucinol.
Charge-transfer complexes: It forms charge-transfer complexes with electron-rich arenes.
Oxidation: It is a powerful oxidizing agent and can react violently with reducing agents.
Applications De Recherche Scientifique
9-Ethylanthracene: has applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). It is also used in the synthesis of various organic compounds and as a fluorescent probe in biological studies .
1,3,5-Trinitrobenzene: is primarily used as a high explosive compound for commercial mining and military applications. It is also used as a narrow-range pH indicator, an agent to vulcanize natural rubber, and a mediating agent in the synthesis of other explosive compounds . Additionally, it has applications in environmental studies, such as the sorption kinetics of organic compounds on biochars .
Mécanisme D'action
The mechanism of action for 9-Ethylanthracene involves its ability to participate in photochemical and photophysical processes due to its extended aromatic and conjugated π-system. This makes it useful in optoelectronic applications .
1,3,5-Trinitrobenzene: acts as a powerful oxidizing agent due to the presence of three nitro groups. Its explosive properties are attributed to the rapid release of gases and heat upon decomposition .
Comparaison Avec Des Composés Similaires
9-Ethylanthracene: can be compared with other anthracene derivatives such as 9-methylanthracene and 9-ethynylanthracene. These compounds share similar photophysical properties but differ in their specific applications and reactivity .
1,3,5-Trinitrobenzene: can be compared with other nitrobenzene derivatives such as 1,2,3-trinitrobenzene and 2,4,6-trinitrotoluene (TNT). While all these compounds are highly explosive, 1,3,5-trinitrobenzene is more explosive than TNT but is more expensive to produce .
Propriétés
Numéro CAS |
7598-02-9 |
|---|---|
Formule moléculaire |
C22H17N3O6 |
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
9-ethylanthracene;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C16H14.C6H3N3O6/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h3-11H,2H2,1H3;1-3H |
Clé InChI |
OFUKOFAPVDISEE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C=CC=CC2=CC3=CC=CC=C31.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


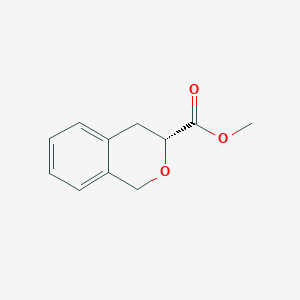
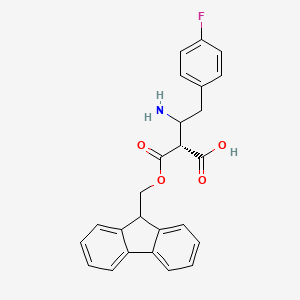
![[(7-Chloro-3-methylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B14010816.png)
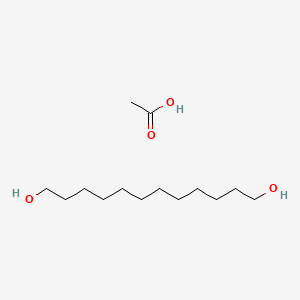
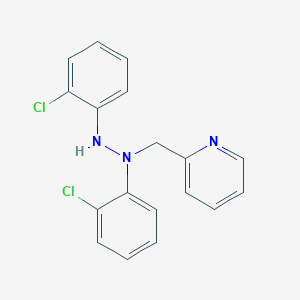
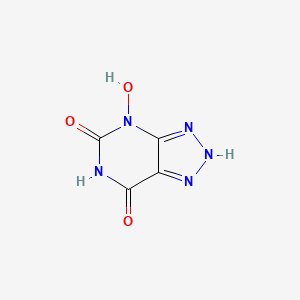

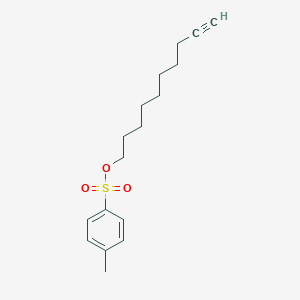

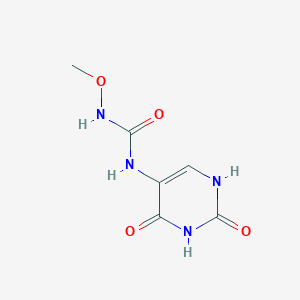
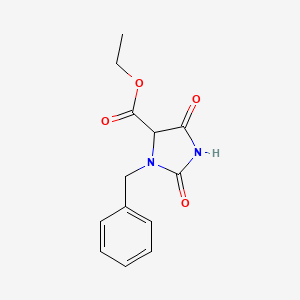
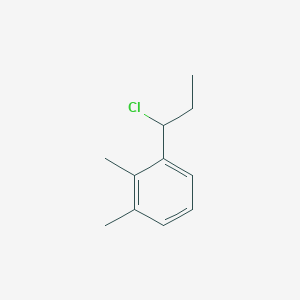
![4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14010889.png)
